REACTION_CXSMILES
|
[Br:1]Br.ClC(Cl)C.[CH3:7][O:8][CH:9]([O:20][CH3:21])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=1[CH3:19].[OH-].[Na+]>CO>[Br:1][C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:10][CH:9]([O:20][CH3:21])[O:8][CH3:7])=[C:13]([CH3:19])[C:14]=1[CH3:18] |f:3.4|
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
760 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
COC(COC1=C(C(=CC=C1)C)C)OC
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
185 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling (ice bath)
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reaction mixture not
|
Type
|
CUSTOM
|
Details
|
exceeding 10° C
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure (a temperature of 40° C.
|
Type
|
ADDITION
|
Details
|
The condensate was added dropwise in a solution
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure, and 30 ml of dichloroethane and 570 ml of water
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
CUSTOM
|
Details
|
the mixture was separated with each other
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
a resulting brownish oil was distilled under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C=C1)OCC(OC)OC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 228 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |